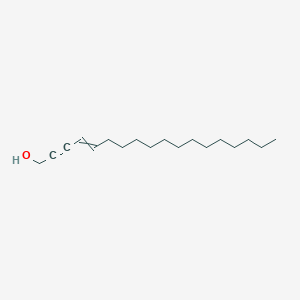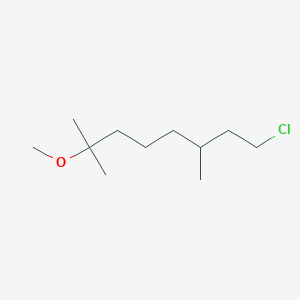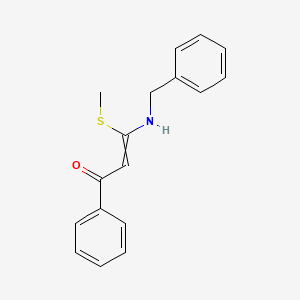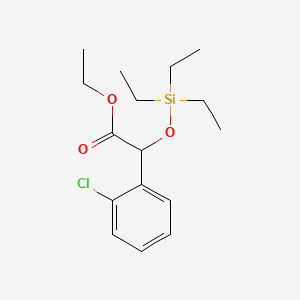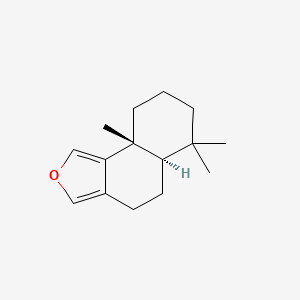
Euryfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Euryfuran involves a highly diastereoselective titanium (III) catalyzed radical cyclization of a farnesol epoxyderivative . This method is notable for its efficiency and the mild reaction conditions required. The key step in this synthesis is the radical cyclization, which forms the furan ring structure characteristic of this compound.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the compound can be synthesized from polygodial, a sesquiterpene dialdehyde extracted from Tasmannia lanceolata . This method involves the use of pressurized hot water extraction techniques, which are both efficient and practical for isolating natural products .
Chemical Reactions Analysis
Types of Reactions: Euryfuran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: The reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Euryfuryl-1,4-quinones.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
Euryfuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Euryfuran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells . This oxidative stress can result in cell death, which is the basis for its cytotoxic and leishmanicidal activities . Additionally, this compound may interfere with cellular signaling pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Euryfuran is part of a broader class of furano-sesquiterpenes, which includes compounds such as drimendiol, drimenol, and valdiviolide . These compounds share similar structural features but differ in their specific biological activities and applications. For example:
Drimendiol and Drimenol: Known for their antimicrobial properties.
Valdiviolide: Exhibits unique structural features that make it a valuable target for synthetic chemists.
Properties
CAS No. |
79895-94-6 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran |
InChI |
InChI=1S/C15H22O/c1-14(2)7-4-8-15(3)12-10-16-9-11(12)5-6-13(14)15/h9-10,13H,4-8H2,1-3H3/t13-,15+/m1/s1 |
InChI Key |
MPZXOTRFHATPCS-HIFRSBDPSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CCC3=COC=C23)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=COC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


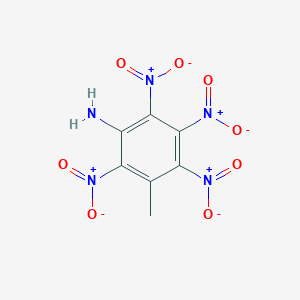
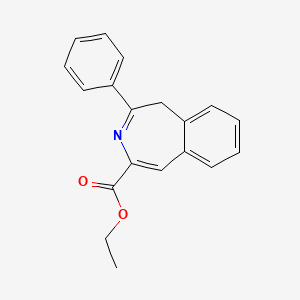
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
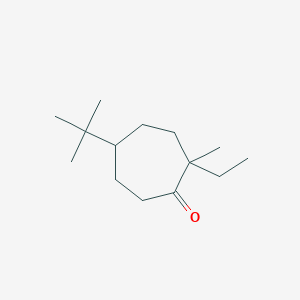
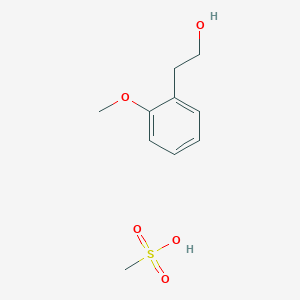

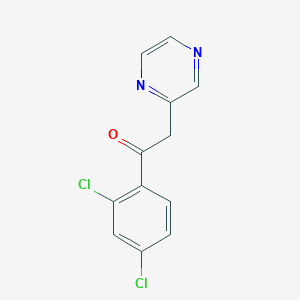
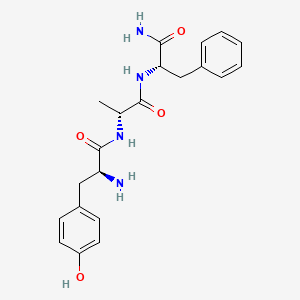
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
